5-Cyano-2-methylbenzene-1-sulfonamide
Overview
Description
5-Cyano-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H8N2O2S. It is characterized by a benzene ring substituted with a cyano group (-CN) at the 5th position, a methyl group (-CH3) at the 2nd position, and a sulfonamide group (-SO2NH2) at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common synthetic route involves the nitration of 2-methylbenzene-1-sulfonamide followed by reduction to introduce the cyano group.
Cyanation: Direct cyanation of 2-methylbenzene-1-sulfonamide using electrophilic cyanating agents such as N-cyano-N-phenyl-para-toluenesulfonamide (NCTS) under BF3·OEt2 catalysis.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: Oxidation reactions can convert the sulfonamide group to sulfonic acid.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the cyano or sulfonamide groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Oxidation: 5-Cyano-2-methylbenzene-1-sulfonic acid.
Reduction: 5-Cyano-2-methylbenzene-1-amine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
5-Cyano-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-cyano-2-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
5-Methoxy-2-methylbenzene-1-sulfonamide 2. 5-Cyano-2-methylbenzenesulfonyl chloride 3. 3-Fluoro-5-methylbenzene-1-sulfonamide 4. Ethyl 5-cyano-2-(1-fluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 5. Methyl 4-((benzyloxy)carbonyl)oxy)-3-cyano-2-methylbenzene-1-carboxylate
Uniqueness: 5-Cyano-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its cyano group provides reactivity for nucleophilic addition, while the sulfonamide group offers potential for hydrogen bonding and metal coordination.
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Properties
IUPAC Name |
5-cyano-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHUULOIHAFWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248118-80-0 | |
Record name | 5-cyano-2-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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